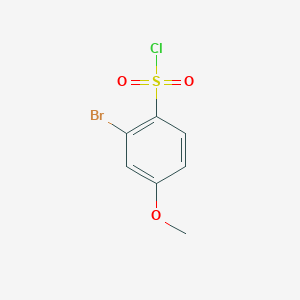
2-Bromo-4-methoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Bromo-4-methoxybenzene-1-sulfonyl chloride is a benzene derivative with the molecular weight of 285.55 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-methoxybenzenesulfonyl chloride . The InChI code is 1S/C7H6BrClO3S/c1-12-5-2-3-7 (6 (8)4-5)13 (9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 86-90 degrees Celsius .Wissenschaftliche Forschungsanwendungen
“2-Bromo-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 23095-16-1 . It’s a versatile material extensively used in scientific research for its diverse applications.
Specific Scientific Field
Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application
Sulfonamide derivatives of thiazolidin-4-ones are synthesized using 2-Bromo-4-methoxybenzene-1-sulfonyl chloride. These compounds have potential pharmacological properties.
Detailed Description of the Methods of Application or Experimental Procedures
The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an appropriate amine to form the sulfonamide derivative. This reaction is typically carried out in a suitable solvent under controlled temperature conditions.
Thorough Summary of the Results or Outcomes Obtained
The resulting sulfonamide derivatives of thiazolidin-4-ones can then be evaluated for their pharmacological properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation.
Electrophilic Aromatic Substitution
- Comprehensive and Detailed Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile.
- Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted aromatic compound. The exact structure of the product can vary depending on the specific aromatic compound used and the conditions of the reaction .
Synthesis of 1-Bromo-3-Heteroarylbenzene Derivatives
- Comprehensive and Detailed Summary of the Application: This compound can be used in the synthesis of 1-bromo-3-heteroarylbenzene derivatives . These compounds have potential applications in various fields, including medicinal chemistry and materials science.
- Thorough Summary of the Results or Outcomes Obtained: The resulting bromo derivatives can then be further reacted or evaluated for their properties. The exact results can vary depending on the specific derivatives synthesized and the assays used for evaluation .
Suzuki Coupling
- Comprehensive and Detailed Summary of the Application: This compound can be used in Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.
- Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with a boronic acid in the presence of a palladium catalyst to form the coupled product .
- Thorough Summary of the Results or Outcomes Obtained: The resulting product is a biaryl compound. The exact structure of the product can vary depending on the specific boronic acid used and the conditions of the reaction .
Heck Reaction
- Comprehensive and Detailed Summary of the Application: This compound can be used in Heck reactions . This is a type of carbon-carbon bond-forming reaction, used to form substituted alkenes.
- Detailed Description of the Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the sulfonyl chloride is reacted with an alkene in the presence of a palladium catalyst to form the substituted alkene .
- Thorough Summary of the Results or Outcomes Obtained: The resulting product is a substituted alkene. The exact structure of the product can vary depending on the specific alkene used and the conditions of the reaction .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H314 and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNTWMTVYWBKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589595 | |
| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
23095-16-1 | |
| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)


amine, chloride](/img/structure/B1369113.png)

![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)